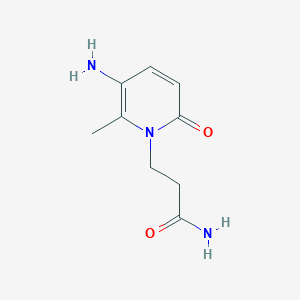
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is a chemical compound with the molecular formula C9H13N3O2. This compound is part of the pyridine family and is characterized by its unique structure, which includes an amino group, a methyl group, and an oxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide typically involves the Mannich reaction. This reaction involves the condensation of an aldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. For instance, the reaction of (1-ethoxyethylidene)malononitrile with cyanoacetamide or cyanothioacetamide yields 6-amino-4-methyl-2-(thio)oxo-1,2-dihydropyridine-3,5-dicarbonitriles . These intermediates can then undergo further reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other substituted derivatives.
科学的研究の応用
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway .
類似化合物との比較
Similar Compounds
6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Similar structure but with different functional groups.
4-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
1,3,5-Triazine derivatives: Different ring structure but similar biological activity.
Uniqueness
3-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.
特性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
3-(3-amino-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6-7(10)2-3-9(14)12(6)5-4-8(11)13/h2-3H,4-5,10H2,1H3,(H2,11,13) |
InChIキー |
DYZQQEVJKDPYKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=O)N1CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


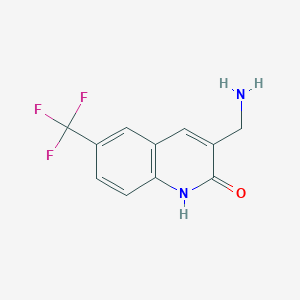
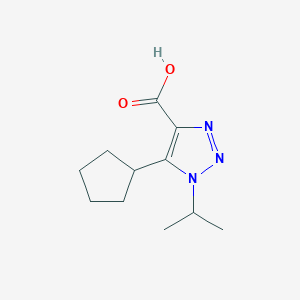
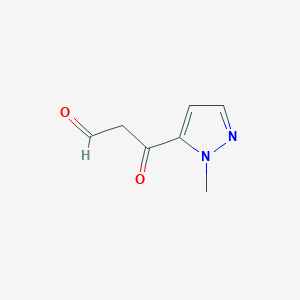
![tert-butyl 3,3-difluoro-5-[[(1S)-3-[(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13071295.png)

![2-Chloro-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B13071312.png)

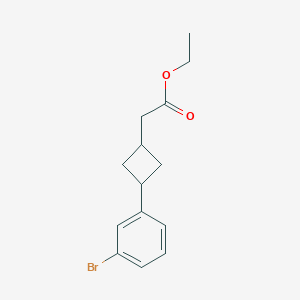
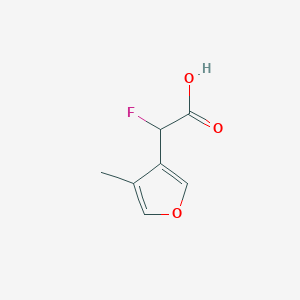
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide](/img/structure/B13071329.png)


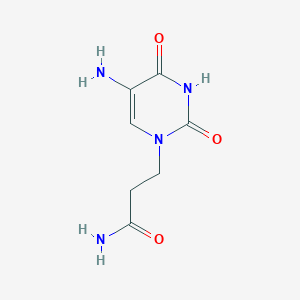
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
